Triphenylmethyl 4-ethynylbenzoate

Description

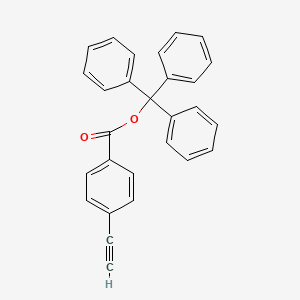

Triphenylmethyl 4-ethynylbenzoate is a specialized benzoate ester featuring a triphenylmethyl (trityl) group as the ester moiety and an ethynyl substituent at the para-position of the aromatic ring. This compound is of interest in synthetic organic chemistry due to the unique properties imparted by its substituents.

Properties

CAS No. |

172946-51-9 |

|---|---|

Molecular Formula |

C28H20O2 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

trityl 4-ethynylbenzoate |

InChI |

InChI=1S/C28H20O2/c1-2-22-18-20-23(21-19-22)27(29)30-28(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h1,3-21H |

InChI Key |

LCJJVBQPUWJXAK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenylmethyl 4-ethynylbenzoate typically involves the esterification of 4-ethynylbenzoic acid with triphenylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Triphenylmethyl 4-ethynylbenzoate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.

Reduction: Formation of 4-ethynylbenzyl alcohol.

Substitution: Formation of substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Triphenylmethyl 4-ethynylbenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.

Mechanism of Action

The mechanism by which Triphenylmethyl 4-ethynylbenzoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in covalent bonding with target molecules, while the triphenylmethyl group provides steric hindrance, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Ester Group Variation

- This compound : The trityl group is highly bulky and lipophilic, which reduces solubility in polar solvents but enhances stability against enzymatic or acidic hydrolysis. This steric bulk may also hinder reactivity in certain coupling reactions.

- However, methyl esters are generally more prone to hydrolysis under basic conditions compared to trityl esters .

Ethynyl Substituent Modification

- This compound: The free ethynyl group is reactive, enabling participation in Huisgen cycloaddition (click chemistry) or Sonogashira coupling without prior deprotection.

- Methyl 4-[(trimethylsilyl)ethynyl]benzoate : The trimethylsilyl (TMS) group acts as a protective moiety for the alkyne, requiring desilylation (e.g., via fluoride ions) before further functionalization. This adds a synthetic step but improves storage stability and reduces side reactions during synthesis .

Comparative Data Table

| Property | This compound | Methyl 4-[(trimethylsilyl)ethynyl]benzoate |

|---|---|---|

| Molecular Formula | C₂₈H₂₀O₂ | C₁₄H₁₈O₂Si |

| Molecular Weight (g/mol) | 388.46 | 262.38 |

| Ester Group | Triphenylmethyl | Methyl |

| Ethynyl Modification | Free ethynyl | Trimethylsilyl-protected ethynyl |

| Solubility | Low in polar solvents; high in toluene | Moderate in polar solvents (e.g., CH₂Cl₂) |

| Stability | High (steric protection) | Moderate (TMS group hydrolytically stable) |

| Reactivity | Directly reactive | Requires deprotection |

| Typical Applications | Polymer precursors, MOFs | Intermediate in alkyne-protected synthesis |

Research Findings

- Synthetic Utility : The trityl group in this compound may facilitate selective reactions at the ethynyl site due to its steric shielding of the ester, whereas the methyl analog’s smaller ester allows for faster kinetics in ester hydrolysis or transesterification .

- Thermal Stability : Trityl esters generally exhibit higher thermal stability compared to methyl esters, making them preferable in high-temperature reactions.

- Protection-Deprotection Trade-offs : While the TMS group in Methyl 4-[(trimethylsilyl)ethynyl]benzoate necessitates an extra step for alkyne activation, it prevents unintended side reactions during multi-step syntheses, a critical consideration in complex molecule assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.